Home > Products > Building Blocks P8206 > 1-Oxa-8-azaspiro[4.5]decane hydrochloride
1-Oxa-8-azaspiro[4.5]decane hydrochloride - 3970-79-4

1-Oxa-8-azaspiro[4.5]decane hydrochloride

Catalog Number: EVT-357905
CAS Number: 3970-79-4
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-S-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796)

Compound Description: YM796 is a novel muscarinic agonist investigated for its potential as an antidementia drug []. Studies have explored its effects on cognitive function in various animal models, including those with drug-induced cognitive impairment and age-related cognitive decline [, ].

2,8-Dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one

Compound Description: This compound (17 in the paper) was designed as a potential M1 muscarinic agonist for treating dementia []. It incorporates the tetrahydrofuran ring of muscarone into the 8-azaspiro[4.5]decane skeleton [].

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

Compound Description: This compound, along with its 3-methylene analogue (29), emerged as a lead compound with preferential affinity for M1 muscarinic receptors and potent antiamnesic activity [].

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

Compound Description: This compound, highlighted for its M1 receptor agonistic activity, further exemplifies the structure-activity relationship studies within the 1-oxa-8-azaspiro[4.5]decane series [].

3-Acyltetrahydrofurans

Compound Description: These compounds are a class of heterocyclic compounds that include a tetrahydrofuran ring substituted with an acyl group [].

8-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-3-methyl-4-methylene-2- oxo-1-oxa-3,8-diazaspiro[4,5]decane

Compound Description: This compound is a 2-oxo-1-oxa-3,8-diazaspiro[4,5]decane derivative that exhibits effectiveness in treating various conditions, including dementia, delirium, and anxiety neurosis [].

(2S,3S)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane

Compound Description: This specific compound was synthesized through a stereoselective process involving the rearrangement of allylic ketals [].

Spirocyclic pyrazoles

Compound Description: These compounds are a class of heterocyclic compounds featuring a pyrazole ring incorporated into a spirocyclic framework [].

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

Compound Description: This compound, with CAS number 71526-07-3, was synthesized via a reaction between dichloroacetic acid and 1-oxa-4-azaspiro[4.5]decane [, ].

4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

Compound Description: This class of compounds, particularly the acetyl-protected mannose-linked sulfonylazaspirodienone derivatives, demonstrated improved anticancer activity [].

8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)butyl]-8-azaspiro[4.5]decane-7,9-dione

Compound Description: This compound, an analog of the anxiolytic drug buspirone, exhibits a similar activity profile as buspirone at 5-HT1A receptors [].

8-(4’-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

Compound Description: APDA is an organic nonlinear optical material capable of generating second-harmonic beams in the 380-450 nm wavelength range [, ].

(5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione (1) and (5S,8R)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione (2)

Compound Description: These enantiomers, containing the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, provide insights into the conformational preferences of this heterocyclic moiety [].

Compound Description: This class of compounds, with a 1-oxa-7-azaspiro[4.5]decane core, represents precursors for developing NK-1 receptor antagonists [, ].

Compound Description: These compounds were synthesized as mimics of the antibiotic bicyclomycin to study the importance of key structural elements for biological activity [].

4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one

Compound Description: The crystal structure of this compound reveals a planar arrangement of the six-membered rings, stabilized by intermolecular hydrogen bonding [].

Compound Description: This series of compounds, containing the azaspiro[4.5]decane moiety, was investigated for their affinity for 5-HT1A and 5-HT2A receptors [].

3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

Compound Description: This compound, featuring a sulfur atom in the spirocyclic ring, further expands the structural diversity of related compounds [, ].

(5’S,8’S)-3-(2,5-Dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione

Compound Description: The crystal structure of this compound reveals a twisted conformation of the pyrrolidine ring and the presence of intermolecular hydrogen bonds [].

N-(4-Arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione Derivatives

Compound Description: This series of compounds, containing the azaspiro[4.5]decane-1,3-dione core, was investigated for their anticonvulsant and neurotoxic properties [].

Yanhusanines A-F

Compound Description: These six pairs of isoquinoline alkaloid enantiomers, isolated from Corydalis yanhusuo tubers, exhibit selective inhibitory activities against human carboxylesterase (hCE2) []. Notably, yanhusanine A possesses a rare 1-oxa-6-azaspiro[4.5]decane core.

Bispirothiazolopyrazolines, Bispirothiazoloisoxazolines, Bispirothiazolopyrimidinones, and Bispirothiazolothiopyrimidinones

Compound Description: These bispiroheterocyclic systems, synthesized from spiro[4.4]nonan-3-one and spiro[4.5]decan-3-one precursors, were evaluated for their antimicrobial activity [].

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor that demonstrated potent suppression of MAPK pathway signaling and tumor growth in preclinical models [].

2-((3R,4R)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

Compound Description: PB17-026-01 is a potent allosteric SHP2 inhibitor characterized by its binding to the allosteric pocket of the enzyme [].

(3S,4S)-8-(6-Amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

Compound Description: TNO155 is a first-in-class allosteric SHP2 inhibitor with high potency, selectivity, and oral efficacy, currently in clinical trials for cancer [].

2-(Piperidin-1-yl)pyrimidin-4(3H)-ones with Spirocyclic Structures

Compound Description: This class of compounds features a 2-(piperidin-1-yl)pyrimidin-4(3H)-one moiety linked to various spirocyclic structures, including 1,8-diazaspiro[4.5]deca-3-ene, 1-oxa-8-azaspiro[4.5]deca-3-ene, and others [].

8-{[1-[(2,3-Dibromopropyl)sulfanyl]-3,4,4-trichloro-2-nitrobuta-1,3-butadien-1-yl}-1,4-dioxa-8-azaspiro[4.5]decane (5) and 1-[(2,3-Dibromopropyl)sulfanyl]-3,4,4-trichloro-N-(4-methylpiperazin-1-yl)-2-nitrobuta-1,3-diene-1-amine (6)

Compound Description: These compounds, containing polyhalogenated nitrobutadiene moieties, exhibit antixanthine oxidase, antielastase, and antioxidant activities [].

1-Oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane

Compound Description: These spiroaminal ring systems represent core structures found in various natural products and synthetic compounds with significant biological activities [].

8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]-ethyl]-8-azaspiro[4.5]decane-7,9-dione Dihydrochloride (BMY 7378)

Compound Description: BMY 7378 is a buspirone analog with high affinity for the alpha-1D adrenoceptor subtype [].

Spirooxazolidine-2,4-dione Derivatives

Compound Description: These compounds, designed as 4-oxa analogs of the muscarinic agonist RS86, were investigated for their cholinergic activity and potential as antidementia drugs [].

Overview

1-Oxa-8-azaspiro[4.5]decane hydrochloride is a chemical compound that belongs to the class of spirocyclic compounds, characterized by its unique spiro structure, which consists of a nitrogen atom and an oxygen atom incorporated into a bicyclic framework. The compound has the molecular formula C8H16ClNOC_8H_{16}ClNO and a molecular weight of 177.67g/mol177.67\,g/mol . It is classified as a hydrochloride salt, which enhances its solubility in polar solvents, making it suitable for various applications in scientific research.

Synthesis Analysis

The synthesis of 1-Oxa-8-azaspiro[4.5]decane hydrochloride can be achieved through several methods, primarily involving the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base. This process typically includes the following steps:

  1. Formation of the Spirocyclic Structure: The initial step involves nucleophilic attack by the nitrogen atom on the carbon atom of the bromo compound, leading to cyclization and formation of the spirocyclic structure.
  2. Purification: The crude product is purified through crystallization or chromatography techniques to isolate the desired hydrochloride salt .

Industrial methods may utilize continuous flow reactors and automated systems to optimize yield and product quality for large-scale production .

Chemical Reactions Analysis

1-Oxa-8-azaspiro[4.5]decane hydrochloride is involved in various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to oxides.

Reduction: Reduction can be performed using lithium aluminum hydride, resulting in derivatives with reduced functional groups.

Substitution Reactions: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl halides can replace hydrogen atoms, forming N-substituted derivatives .

Common solvents for these reactions include tetrahydrofuran and dimethylformamide, and catalysts like palladium on carbon may be employed for hydrogenation processes .

Mechanism of Action

The mechanism of action for 1-Oxa-8-azaspiro[4.5]decane hydrochloride primarily involves its interaction with sigma receptors in biological systems. Research indicates that derivatives of this compound exhibit nanomolar affinity for sigma 1 receptors, which are implicated in various neurological processes . The binding affinity and selectivity over sigma 2 receptors suggest potential applications in neuropharmacology and brain imaging.

Physical and Chemical Properties Analysis

The physical properties of 1-Oxa-8-azaspiro[4.5]decane hydrochloride include:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in polar solvents due to its hydrochloride form.

Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications .

Applications

1-Oxa-8-azaspiro[4.5]decane hydrochloride has several scientific applications:

  • Research Tool: It serves as a building block in organic synthesis and medicinal chemistry for developing new pharmaceuticals.
  • Biological Studies: Its derivatives are studied for their interactions with sigma receptors, potentially leading to advancements in neuropharmacology.
  • Imaging Agents: Compounds derived from 1-Oxa-8-azaspiro[4.5]decane are being explored as radioligands for positron emission tomography imaging due to their selective binding properties .
Synthetic Methodologies and Optimization

Key Synthetic Pathways for 1-Oxa-8-azaspiro[4.5]decane Core Structure

The construction of the 1-oxa-8-azaspiro[4.5]decane framework employs several strategic approaches, with transition metal-catalyzed cyclizations standing as the most efficient methodology. Rhodium(I)-mediated dimerization of ene-vinylidenecyclopropanes using [Rh(cod)Cl]₂ catalyst in toluene at 60°C achieves the spirocyclic core in yields up to 78% [3] [9]. This reaction capitalizes on the rhodium catalyst's unique ability to mediate cyclopropane ring-opening followed by controlled [2+2] cycloaddition, forming the critical spiro junction with high regiospecificity. The mild reaction conditions prevent decomposition of sensitive intermediates while ensuring optimal atom economy.

Alternative N-alkylation protocols utilize commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials under basic conditions. This two-step sequence first generates the aminonitrile intermediate, followed by intramolecular cyclization facilitated by fluoride displacement [5] [9]. Though less efficient than metal-catalyzed approaches (yielding 60-65%), this method offers advantages in substrate availability and operational simplicity. The reaction proceeds through nucleophilic attack of the secondary amine on the activated alkyl halide, forming the piperidine ring while preserving the existing tetrahydropyran oxygen heterocycle.

A specialized ring-contraction strategy has been developed for structurally complex derivatives. This approach begins with 1,5-dioxa-9-azaspiro[5.5]undecane precursors that undergo regioselective carbon deletion via oxidative cleavage and reductive amination [9]. The transformation requires careful optimization of oxidant stoichiometry to prevent over-oxidation, with sodium periodate/N-methylmorpholine N-oxide systems providing the best results. Yields range from 45-60%, with the major byproduct being the corresponding lactam formed through competing Beckmann rearrangement.

Table 1: Comparative Analysis of Core Synthesis Methods

Synthetic ApproachCatalyst/ConditionsYield (%)Key Advantage
Rh-catalyzed dimerization[Rh(cod)Cl]₂, toluene, 60°C78High regioselectivity
N-alkylation/cyclizationK₂CO₃, DMF, 80°C60-65Commercially available precursors
Ring contractionNaIO₄, NMO, acetonitrile45-60Access to complex derivatives

Role of Spirocyclic Precursors in Modular Synthesis

Spirocyclic building blocks serve as molecular platforms for divergent synthesis of structurally complex analogs. The 1-oxa-8-azaspiro[4.5]decane hydrochloride scaffold (CAS 3970-79-4) exhibits exceptional versatility due to three-dimensional complexity that reduces conformational entropy penalties upon binding biological targets [3] [9]. The quaternary spiro carbon enables bidirectional functionalization, allowing independent modification of the azadecane and oxane rings without mutual interference. This bidirectional capacity transforms the scaffold into a privileged structure for generating molecular libraries targeting diverse biological pathways.

The secondary amine functionality (particularly when deprotonated) readily undergoes N-alkylation with substituted benzyl halides, epoxides, or alkyl halides to introduce structural diversity [9]. Electrophiles bearing electron-withdrawing groups (e.g., 4-fluorobenzyl bromide) react efficiently at room temperature in acetonitrile with yields exceeding 85%. More sterically hindered electrophiles require elevated temperatures (70-80°C) and polar aprotic solvents like DMF to achieve comparable yields. The nitrogen can also participate in reductive amination with aldehydes and ketones using sodium triacetoxyborohydride as a mild reducing agent, enabling introduction of arylalkyl and heteroaryl substituents.

The oxygen heterocycle provides additional modification handles through ring-opening or functionalization at the α-carbons. Nucleophilic ring opening with thiols or amines occurs regioselectively at the less substituted position, generating terminally functionalized chains while preserving the azaspiro core [3]. Alternatively, the tetrahydropyran oxygen participates in hydrogen bonding interactions crucial for biological activity, making its preservation essential in many pharmacological applications. This dual functionality enables construction of bifunctional ligands such as sigma-1 receptor-targeted compounds where the spirocyclic core serves as a conformational restraint between pharmacophoric elements [3].

Table 2: Key Spirocyclic Precursors and Their Applications

Precursor TypeDerivatives AccessiblePrimary Application
8-Benzyl-1-oxa-8-azaspiro[4.5]decaneRadioligands for σ1 receptors [3]Neuroimaging probes
8-(Fluoroethoxy)benzyl analogsPET tracers [3]Diagnostic imaging
Carboxamide derivativesFAAH inhibitors [9]Therapeutic agents

Optimization Strategies for Yield and Selectivity in Hydrochloride Salt Formation

The hydrochloride salt formation represents a critical purification and stabilization step, with optimization focusing on counterion exchange efficiency, crystallinity control, and hygroscopicity reduction. Direct treatment of the free base with hydrogen chloride gas in anhydrous ethanol yields the hydrochloride salt with >99% conversion efficiency . Solvent selection profoundly impacts crystal morphology and purity, with ethanol producing dense crystals that resist occluding solvents, while isopropanol yields finer crystals with higher surface area and increased hygroscopic tendencies. The optimal concentration ranges from 0.5-1.0 M, with lower concentrations reducing nucleation rates and favoring larger crystals.

Salt stoichiometry control prevents dihydrochloride formation through pH-monitored addition. Maintaining the reaction mixture at pH 3.5-4.0 during acidification ensures selective monohydrochloride formation . Temperature programming during crystallization further enhances purity: rapid cooling to 4°C initiates nucleation, followed by gradual warming to 20°C to anneal crystal defects. This approach achieves pharmaceutically acceptable purity (>99.5%) with single-pass yields of 85-92%. The hydrochloride salt (molecular weight: 177.67 g/mol) exhibits significantly improved storage stability compared to the free base, particularly regarding resistance to oxidative degradation.

Solvent-free mechanochemical synthesis represents an emerging green chemistry approach. Co-grinding the free base with ammonium chloride in a ball mill for 30 minutes achieves near-quantitative conversion at room temperature . This eliminates solvent waste and reduces processing time from hours to minutes while maintaining purity standards >98%. The resulting material displays modified powder properties, including enhanced flow characteristics and bulk density, advantageous for pharmaceutical formulation. However, this method requires careful humidity control during processing as the hydrochloride salt exhibits hygroscopic tendencies (requiring storage <15°C under inert gas) [1].

Table 3: Hydrochloride Salt Formation Optimization Parameters

ParameterConventional MethodMechanochemical Method
Reaction solventAnhydrous ethanolSolvent-free
Temperature0-5°CAmbient
Time4-6 hours30 minutes
Yield85-92%95-98%
Purity>99.5%>98%
Crystal morphologyDense prismsAmorphous powder

Comparative Analysis of Protecting Group Strategies in Derivatives

Protecting group selection critically influences the synthetic efficiency of 1-oxa-8-azaspiro[4.5]decane derivatives, with the secondary amine requiring protection during functionalization of other sites. The tert-butyloxycarbonyl (Boc) group demonstrates superior performance for acid-stable derivatives due to its orthogonal deprotection under mild acidic conditions (TFA/DCM, 25°C, 1h) without affecting the tetrahydropyran ring [9] [3]. Boc protection achieves near-quantitative yields (95-98%) using di-tert-butyl dicarbonate in THF with catalytic DMAP at 0°C. However, Boc introduces significant steric bulk that can hinder subsequent nucleophilic substitutions on sterically congested substrates.

Carbobenzyloxy (Cbz) protection offers advantages for base-sensitive compounds, employing benzyl chloroformate in biphasic systems (dichloromethane/water) with sodium carbonate as base (90-93% yield) [9]. Palladium-catalyzed hydrogenolysis (5% Pd/C, H₂, methanol) achieves selective deprotection but risks reduction of sensitive functionalities like vinyl groups or nitroaryl substituents. The tosyl group provides exceptional stability but requires harsh reductive conditions (sodium naphthalenide) for removal that are incompatible with many spirocyclic frameworks.

Orthogonal protection strategies enable sequential functionalization in complex derivatives. Combining Boc protection with acid-labile tert-butyldimethylsilyl (TBS) protection of hydroxyl groups allows independent manipulation of multiple functionalities [9]. The optimal sequence involves TBS installation first (imidazole catalyst, DMF, 85% yield), followed by Boc protection of the amine. Deprotection reverses the order: mild acid removes Boc without affecting TBS, then fluoride sources (TBAF) cleave the silyl ether. This approach achieves overall yields of 75-80% for bifunctionalized derivatives, significantly higher than stepwise protection-deprotection sequences (45-55% yields).

Table 4: Protecting Group Performance Comparison

Protecting GroupInstallation YieldDeprotection ConditionsCompatibility Issues
Boc95-98%TFA/DCM, 25°CStrong acid-sensitive functions
Cbz90-93%H₂, Pd/C, methanolReducible functional groups
Tosyl85-88%Na/naphthalene, THF, -78°CStrong reducing conditions
Fmoc92-95%Piperidine, DMFNucleophile-sensitive functions

Comprehensive Compound List

  • 1-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS 3970-79-4)
  • 8-Benzyl-1-oxa-8-azaspiro[4.5]decane
  • 8-(4-Fluorobenzyl)-1-oxa-8-azaspiro[4.5]decane
  • 8-(4-(2-Fluoroethoxy)benzyl)-1-oxa-8-azaspiro[4.5]decane
  • 1-Oxa-8-azaspiro[4.5]decane-8-carboxamide
  • (4S)-2-Oxa-8-azaspiro[4.5]decan-4-ol Hydrochloride
  • N-Boc-1-oxa-8-azaspiro[4.5]decane
  • N-Cbz-1-oxa-8-azaspiro[4.5]decane
  • 8-Oxa-1-azaspiro[4.5]decane
  • 1,5-Dioxa-9-azaspiro[5.5]undecane

Properties

CAS Number

3970-79-4

Product Name

1-Oxa-8-azaspiro[4.5]decane hydrochloride

IUPAC Name

1-oxa-8-azaspiro[4.5]decane;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(10-7-1)3-5-9-6-4-8;/h9H,1-7H2;1H

InChI Key

LAAJAVVOPJHOHB-UHFFFAOYSA-N

SMILES

C1CC2(CCNCC2)OC1.Cl

Canonical SMILES

C1CC2(CCNCC2)OC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.